molecular formula C14H12O5 B14583938 (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone CAS No. 61227-15-4

(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone

Cat. No.: B14583938
CAS No.: 61227-15-4
M. Wt: 260.24 g/mol
InChI Key: UWFZFDNOIQIGRD-UHFFFAOYSA-N
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Description

(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes two phenolic rings connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone can be achieved through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the Fries rearrangement, which requires the use of acyl chlorides and Lewis acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and UV stabilizers

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone involves its interaction with molecular targets and pathways. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, which are crucial for its biological activity. It can inhibit certain enzymes and modulate signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the hydroxyl and methoxy groups.

    (2,4-Dihydroxyphenyl)phenylmethanone: Similar but without the methoxy group.

    Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains additional methoxy groups

Uniqueness

(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61227-15-4

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(5-hydroxy-2-methoxyphenyl)methanone

InChI

InChI=1S/C14H12O5/c1-19-13-5-3-8(15)6-11(13)14(18)10-4-2-9(16)7-12(10)17/h2-7,15-17H,1H3

InChI Key

UWFZFDNOIQIGRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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